molecular formula C11H12BN3O2 B14073635 (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14073635
M. Wt: 229.05 g/mol
InChI Key: ALGQUDQEKCXAHX-UHFFFAOYSA-N
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Description

(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a unique combination of a cyclopropylpyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The resulting pyrazole intermediate is then subjected to further reactions to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways .

Mechanism of Action

The mechanism of action of (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a cyclopropylpyridine and a pyrazole ring, along with the presence of a boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12BN3O2

Molecular Weight

229.05 g/mol

IUPAC Name

[1-(5-cyclopropylpyridin-3-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C11H12BN3O2/c16-12(17)10-5-14-15(7-10)11-3-9(4-13-6-11)8-1-2-8/h3-8,16-17H,1-2H2

InChI Key

ALGQUDQEKCXAHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CN=CC(=C2)C3CC3)(O)O

Origin of Product

United States

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